![molecular formula C9H8BrN3O2 B1446908 3-溴-[1,2,4]三唑并[4,3-a]吡啶-7-羧酸乙酯 CAS No. 1416241-64-9](/img/structure/B1446908.png)
3-溴-[1,2,4]三唑并[4,3-a]吡啶-7-羧酸乙酯
描述
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound that features a triazole ring fused to a pyridine ring
科学研究应用
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and cancer.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
作用机制
Target of Action
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a complex compound with a broad spectrum of biological activities. Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction .
Mode of Action
For instance, inhibition of JAK1 and JAK2 can disrupt the JAK-STAT signaling pathway, affecting cell proliferation, survival, and immune response .
Biochemical Pathways
The synthesis of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound .
Result of Action
Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases and proteases, which are involved in cell signaling and protein degradation pathways . The interaction between Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate and these enzymes is primarily through hydrogen bonding and hydrophobic interactions, leading to the inhibition of enzyme activity and subsequent modulation of biochemical pathways.
Cellular Effects
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound induces apoptosis by activating caspases and disrupting mitochondrial membrane potential . Additionally, Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation . In normal cells, the compound has been shown to modulate cellular metabolism by affecting the activity of metabolic enzymes and altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes through hydrogen bonds and hydrophobic interactions, leading to the inhibition of enzyme activity . Additionally, Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate have been shown to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical and cellular effects of this compound.
Dosage Effects in Animal Models
The effects of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can cause toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects underscore the importance of determining the optimal therapeutic dose to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites that can exert their own biological effects . Additionally, Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can influence the activity of key metabolic enzymes, resulting in changes in the levels of metabolites involved in energy production, lipid metabolism, and nucleotide synthesis .
Transport and Distribution
The transport and distribution of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . This compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate within these compartments can influence its activity and function, leading to targeted effects on cellular processes.
Subcellular Localization
Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate exhibits specific subcellular localization, which is critical for its activity and function . This compound is primarily localized in the cytoplasm and nucleus, where it interacts with enzymes, transcription factors, and other regulatory proteins . Additionally, Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can undergo post-translational modifications, such as phosphorylation and acetylation, which can influence its localization and activity . These subcellular localization patterns highlight the importance of spatial regulation in the biochemical and cellular effects of this compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like toluene .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions: Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The triazole ring can participate in redox reactions under appropriate conditions.
Cyclization reactions: The compound can form additional fused ring systems through cyclization reactions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic substitution: Formation of substituted triazolo[4,3-a]pyridine derivatives.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
相似化合物的比较
- Ethyl 8-bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate
- Ethyl 5-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
Comparison: Ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is unique due to the position of the bromine atom, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
属性
IUPAC Name |
ethyl 3-bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-2-15-8(14)6-3-4-13-7(5-6)11-12-9(13)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWKXYABKNGJAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=NN=C(N2C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




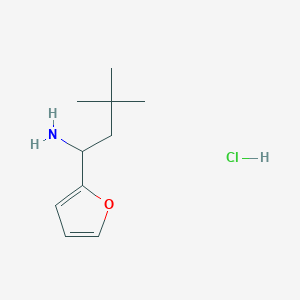
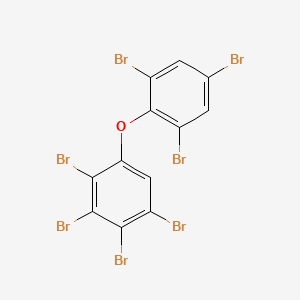



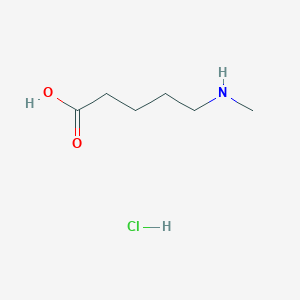
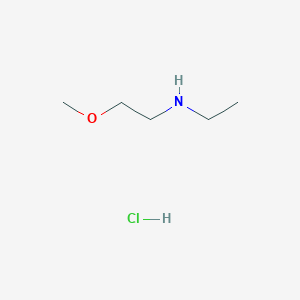

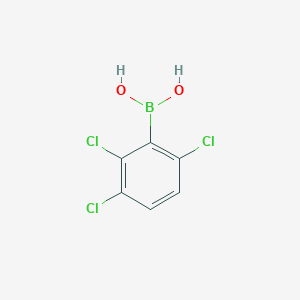
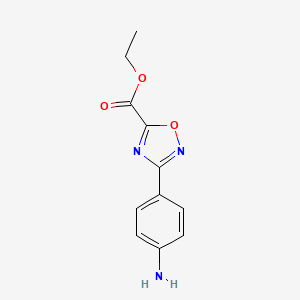
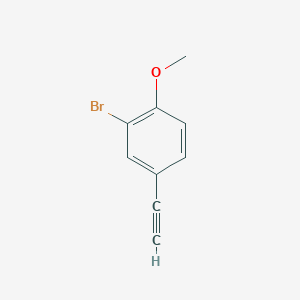
![2-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1446848.png)
